molecular formula C14H28ClNO B14070621 2-(Dicyclohexylamino)ethanol hydrochloride

2-(Dicyclohexylamino)ethanol hydrochloride

Cat. No.: B14070621
M. Wt: 261.83 g/mol
InChI Key: WLLPIQFZZBRPFQ-UHFFFAOYSA-N
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Description

2-(Dicyclohexylamino)ethanol hydrochloride is a tertiary amine derivative featuring a dicyclohexylamino group attached to an ethanol backbone, protonated as a hydrochloride salt. This compound is notable for its use in asymmetric organic catalysis and pharmaceutical research due to its bulky cyclohexyl substituents, which enhance stereochemical control in reactions . The hydrochloride salt improves solubility in polar solvents and stabilizes the compound for storage .

Properties

Molecular Formula

C14H28ClNO

Molecular Weight

261.83 g/mol

IUPAC Name

2-(dicyclohexylamino)ethanol;hydrochloride

InChI

InChI=1S/C14H27NO.ClH/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h13-14,16H,1-12H2;1H

InChI Key

WLLPIQFZZBRPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCO)C2CCCCC2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Dicyclohexylamino)ethanol hydrochloride typically involves the reaction of dicyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

2-(Dicyclohexylamino)ethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Dicyclohexylamino)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylamino)ethanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₂₇NO·HCl
  • Molecular Weight : ~265.8 g/mol (calculated)
  • Structural Features: Two cyclohexyl rings attached to a central amino group, ethanol chain, and chloride counterion .

Comparison with Structurally Similar Compounds

2-(Diethylamino)ethanol Hydrochloride

Molecular Formula: C₆H₁₆ClNO Molecular Weight: 153.65 g/mol Key Differences:

  • Substituents: Diethylamino group (smaller, linear alkyl chains) vs. dicyclohexylamino (bulky cyclohexyl rings).
  • Applications : Primarily used as a surfactant, local anesthetic, or intermediate in drug synthesis (e.g., Tapentadol Hydrochloride) .
  • Solubility : Higher aqueous solubility due to smaller substituents compared to the hydrophobic dicyclohexyl groups in the target compound .

Data Comparison :

Property 2-(Dicyclohexylamino)ethanol HCl 2-(Diethylamino)ethanol HCl
LogP (Lipophilicity) ~2.946 ~0.5 (estimated)
Catalytic Use Asymmetric organic catalysis Limited to non-stereoselective reactions

(S)-2-(2,3-Bis(dicyclohexylamino)cyclopropenimine)-3-phenylpropan-1-ol Hydrochloride

Molecular Formula : C₃₆H₅₅N₃O·HCl
Molecular Weight : 582.30 g/mol
Key Differences :

  • Structural Complexity: Cyclopropenimine core with dual dicyclohexylamino groups and a phenylpropanol chain.
  • Function : Specialized chiral catalyst in enantioselective synthesis, leveraging steric hindrance for high stereochemical fidelity .
  • Reactivity: Enhanced π-backbonding from the cyclopropenimine ring enables unique catalytic pathways absent in simpler ethanolamine derivatives .

Research Findings :

  • Demonstrated ≥95% enantiomeric excess (ee) in asymmetric aldol reactions .
  • NMR data (¹H, ¹³C) confirm structural integrity and chloride interaction .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

Molecular Formula: C₁₀H₁₈ClNO Molecular Weight: 203.71 g/mol Key Differences:

  • Backbone: Cyclohexanone (ketone) vs. ethanol (alcohol).
  • Applications : Intermediate in opioid synthesis (e.g., Tramadol derivatives) due to its ketone functionality .
  • Reactivity: The ketone group enables nucleophilic additions, unlike the ethanol group in the target compound .

Data Comparison :

Property 2-(Dicyclohexylamino)ethanol HCl 2-(Dimethylaminomethyl)-1-cyclohexanone HCl
Functional Group Alcohol (-OH) Ketone (C=O)
Synthetic Utility Catalysis, chiral resolution Opioid precursor

Biological Activity

2-(Dicyclohexylamino)ethanol hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its applications in various fields such as medicinal chemistry and biochemistry.

  • Molecular Formula : C13H27ClN2O
  • Molecular Weight : 250.82 g/mol
  • CAS Number : 102-05-8

The biological activity of 2-(Dicyclohexylamino)ethanol hydrochloride is primarily attributed to its interaction with various biomolecules. The compound acts as a modulator of neurotransmitter receptors and has shown potential in enzyme inhibition. Its dicyclohexylamino group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that 2-(Dicyclohexylamino)ethanol hydrochloride exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that the compound could be explored further as a potential antimicrobial agent.

Neuropharmacological Effects

2-(Dicyclohexylamino)ethanol hydrochloride has been investigated for its effects on the central nervous system. It is believed to modulate cholinergic pathways, which may contribute to cognitive enhancement. Studies have shown that it can improve memory retention in animal models.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various amines, including 2-(Dicyclohexylamino)ethanol hydrochloride. The results indicated significant activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
  • Neuropharmacological Investigation
    Another research article focused on the neuropharmacological properties of dicyclohexylamine derivatives, including the hydrochloride form. The study found that these compounds exhibited significant effects on neurotransmitter release and receptor modulation, leading to improved cognitive functions in rodent models .
  • Toxicological Assessment
    A comprehensive toxicological assessment revealed that while the compound shows promise in therapeutic applications, it also possesses cytotoxicity at higher concentrations. The study recommended further investigation into dosage optimization to maximize therapeutic benefits while minimizing adverse effects .

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